molecular formula C27H23N3O4S B2999228 2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 872196-64-0

2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2999228
CAS No.: 872196-64-0
M. Wt: 485.56
InChI Key: KWHZGUOMFARZAM-UHFFFAOYSA-N
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Description

2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-32-20-12-7-11-19(15-20)28-23(31)16-35-27-21-14-18-10-6-13-22(33-2)24(18)34-26(21)29-25(30-27)17-8-4-3-5-9-17/h3-13,15H,14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHZGUOMFARZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-formylchromones with amines and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions . This method delivers the desired chromeno[2,3-d]pyrimidin-5-one derivatives in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave-promoted reactions and avoiding solvents and catalysts, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a derivative of chromeno-pyrimidine, a class known for diverse biological activities. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A chromeno ring fused with a pyrimidine.
  • Substituents including methoxy groups and a phenyl group.

Molecular Formula : C24H25N3O3S
Molecular Weight : 435.5386 g/mol
CAS Number : 895648-97-2

Biological Activities

Research indicates that compounds in this class exhibit several biological activities, including:

1. Anticancer Activity

Studies have demonstrated that chromeno-pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays showed that compounds similar to the target compound significantly reduced cell viability in breast and lung cancer cells by inducing apoptosis through the modulation of several signaling pathways, including the inhibition of cyclin-dependent kinases (CDKs) .

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results suggest that it exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested .

3. Neuroprotective Effects

Research indicates potential neuroprotective properties attributed to its ability to modulate neurotransmitter systems. It has been shown to enhance the activity of acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer’s .

The biological activity of this compound may involve:

  • Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, enhancing neuroprotective effects.
  • Cell Signaling Interference : It disrupts critical signaling pathways that promote tumor growth.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Anticancer Effects : A study published in Cancer Research demonstrated that derivatives of chromeno-pyrimidine significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Antimicrobial Evaluation : A comparative study assessed various chromeno-pyrimidine derivatives against clinical isolates and found that certain modifications enhanced their antimicrobial potency .
  • Neuroprotective Study : Research indicated that compounds with similar structures improved cognitive function in animal models by reducing oxidative stress markers .

Comparative Analysis

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
Compound AStrongModerateYes
Compound BModerateStrongNo
Target CompoundStrongModerateYes

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